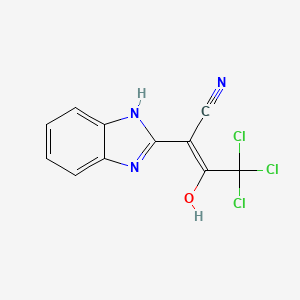

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile

Vue d'ensemble

Description

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, also known as TCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TCB is a member of the benzimidazole family and is a highly potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).

Mécanisme D'action

The mechanism of action of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, leading to the attenuation of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile enhances insulin signaling, leading to improved glucose uptake and insulin sensitivity.

Biochemical and Physiological Effects

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have significant biochemical and physiological effects in various studies. In animal models, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to reduce body weight and improve liver function in obese mice.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its high potency and selectivity for PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have minimal off-target effects, making it a valuable tool for studying the role of PTP1B in various physiological processes.

One of the limitations of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its low solubility in aqueous solutions, which can make it challenging to administer in in vivo studies. However, various formulations and delivery methods have been developed to overcome this limitation.

Orientations Futures

There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. One area of focus is the development of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile as a therapeutic agent for diabetes and obesity. Further studies are needed to determine the efficacy and safety of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.

Another area of focus is the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in cancer research. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in human subjects.

In addition, the development of new formulations and delivery methods for 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile could improve its solubility and bioavailability, making it a more effective tool for studying the role of PTP1B in various physiological processes.

Conclusion

In conclusion, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, making it a potential therapeutic agent for the treatment of diabetes, obesity, and cancer. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, including the development of new formulations and delivery methods and the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.

Méthodes De Synthèse

The synthesis of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves a multistep process that starts with the reaction of 4,4,4-trichloro-3-oxobutanenitrile with o-phenylenediamine to form 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.

Applications De Recherche Scientifique

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and obesity. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile can enhance insulin sensitivity and improve glucose uptake, making it a potential therapeutic agent for the treatment of diabetes and obesity.

In cancer research, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Propriétés

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3N3O/c12-11(13,14)9(18)6(5-15)10-16-7-3-1-2-4-8(7)17-10/h1-4,18H,(H,16,17)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCKYQHCFYIPW-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C(Cl)(Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C(Cl)(Cl)Cl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323783 | |

| Record name | (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile | |

CAS RN |

424805-09-4 | |

| Record name | (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)

![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)

![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)

![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)

![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)

![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)

![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)

![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)